

# An In-depth Technical Guide to ANG1005: Structure, Chemical Properties, and Biological Activity

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## Compound of Interest

Compound Name: ANG1005

Cat. No.: B10858675

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## Abstract

**ANG1005** is a novel peptide-drug conjugate (PDC) engineered to overcome the blood-brain barrier (BBB) and deliver paclitaxel to brain tumors. This document provides a comprehensive technical overview of **ANG1005**, detailing its molecular structure, chemical properties, synthesis, and mechanism of action. It is intended to serve as a resource for researchers and professionals in the field of oncology and drug development, offering detailed experimental protocols and insights into the biological activity of this promising therapeutic agent.

## Molecular Structure and Chemical Properties

**ANG1005** is a conjugate of the 19-amino acid peptide Angiopep-2 and three molecules of the chemotherapeutic agent paclitaxel.<sup>[1][2]</sup> The Angiopep-2 peptide acts as a carrier, facilitating the transport of paclitaxel across the BBB.

## Structure of Angiopep-2

Angiopep-2 is a proprietary peptide with the following amino acid sequence:

TFFYGGSRGKRNNFKTEEY

## Structure of ANG1005

Three molecules of paclitaxel are covalently linked to Angiopep-2 via cleavable succinyl ester bonds. These linkages occur at the N-terminal amino group and the primary amino groups of the lysine residues at positions 10 and 15 of the Angiopep-2 peptide.<sup>[3]</sup>

## Chemical Properties of ANG1005

A summary of the key chemical and physical properties of **ANG1005** is presented in the table below.

Property	Value	Reference
Molecular Formula	C257H308N32O79	<sup>[3]</sup>
Molecular Weight	5109.14 g/mol	<sup>[3]</sup> <sup>[4]</sup>
Solubility	Soluble in DMSO (100 mg/mL with sonication)	<sup>[5]</sup>
Appearance	White to off-white solid	N/A
Storage	Powder: -80°C for up to 6 months	<sup>[5]</sup>

## Synthesis and Purification

The synthesis of **ANG1005** involves a two-step process: the activation of paclitaxel and its subsequent conjugation to Angiopep-2.

### Synthesis of 2'-Succinyl-NHS-Paclitaxel

The first step is the reaction of paclitaxel with succinic anhydride to form 2'-succinyl-paclitaxel. This intermediate is then reacted with N-hydroxysuccinimide (NHS) to yield the activated 2'-succinyl-NHS-paclitaxel.<sup>[6]</sup>

### Conjugation of 2'-Succinyl-NHS-Paclitaxel to Angiopep-2

**ANG1005** is synthesized by reacting Angiopep-2 with a molar excess of 2'-succinyl-NHS-paclitaxel.

#### Experimental Protocol: Synthesis of **ANG1005**<sup>[3]</sup>

- Dissolve Angiopep-2 in a solution of 68% dimethyl sulfoxide (DMSO) in Ringer's solution (pH 7.2).
- Add 1 molar equivalent of 2'-NHS-paclitaxel to the Angiopep-2 solution.
- Incubate the reaction mixture at 12°C for approximately 24 hours.
- Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).
- Upon completion, purify the resulting **ANG1005** conjugate using hydrophobic chromatography.
- Characterize the final product by mass spectrometry to confirm the conjugation of three paclitaxel molecules to one Angiopep-2 peptide.

## Purification and Characterization

Purification of **ANG1005** is typically achieved using reversed-phase HPLC.

#### Experimental Protocol: HPLC Purification of **ANG1005**<sup>[7]</sup>

- System: Varian Prostar HPLC system with UV detection.
- Column: Reverse-phase C18 YMC-Pak ODS-AM (5 µm, 150 x 4.6 mm).
- Mobile Phase A: Water with 0.05% trifluoroacetic acid (TFA).
- Mobile Phase B: Acetonitrile with 0.05% TFA.
- Flow Rate: 1 mL/min.
- Gradient: A gradient of mobile phase B is used to elute the conjugate.
- Detection: UV absorbance at 229 nm.

Characterization of the purified **ANG1005** is performed using mass spectrometry to confirm its molecular weight.

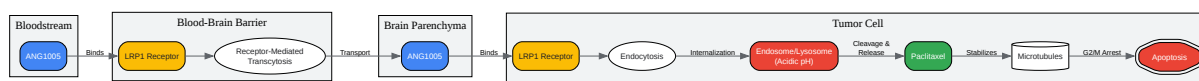
## Biological Activity and Mechanism of Action

**ANG1005** is designed to exploit the low-density lipoprotein receptor-related protein 1 (LRP1) transport system to cross the BBB.[1][8] LRP1 is overexpressed on the surface of brain capillary endothelial cells and many types of cancer cells.

## Signaling Pathway

The proposed mechanism of action for **ANG1005** is as follows:

- Binding to LRP1: **ANG1005** binds to LRP1 on the surface of brain endothelial cells.
- Transcytosis across the BBB: The **ANG1005**-LRP1 complex undergoes receptor-mediated transcytosis, transporting the drug conjugate across the endothelial cell layer into the brain parenchyma.
- Tumor Cell Uptake: **ANG1005** then binds to LRP1 expressed on the surface of tumor cells and is internalized via endocytosis.
- Paclitaxel Release: Within the acidic environment of the endosomes and lysosomes, the ester linkages between paclitaxel and Angiopep-2 are cleaved, releasing the active paclitaxel molecules into the cytoplasm of the tumor cell.[2]
- Microtubule Stabilization: The released paclitaxel binds to  $\beta$ -tubulin subunits within microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[9]



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**ANG1005** signaling pathway from BBB transport to apoptosis.

## In Vitro and In Vivo Efficacy

**ANG1005** has demonstrated potent cytotoxic activity against a variety of human cancer cell lines in vitro.

Table: In Vitro Cytotoxicity of **ANG1005**[\[3\]](#)

Cell Line	Cancer Type	IC50 (nM)
U-87 MG	Glioblastoma	2.7
NCI-H460	Non-small cell lung cancer	3.1
MDA-MB-231	Breast cancer	8.3
A549	Lung cancer	4.5
PC-3	Prostate cancer	6.2

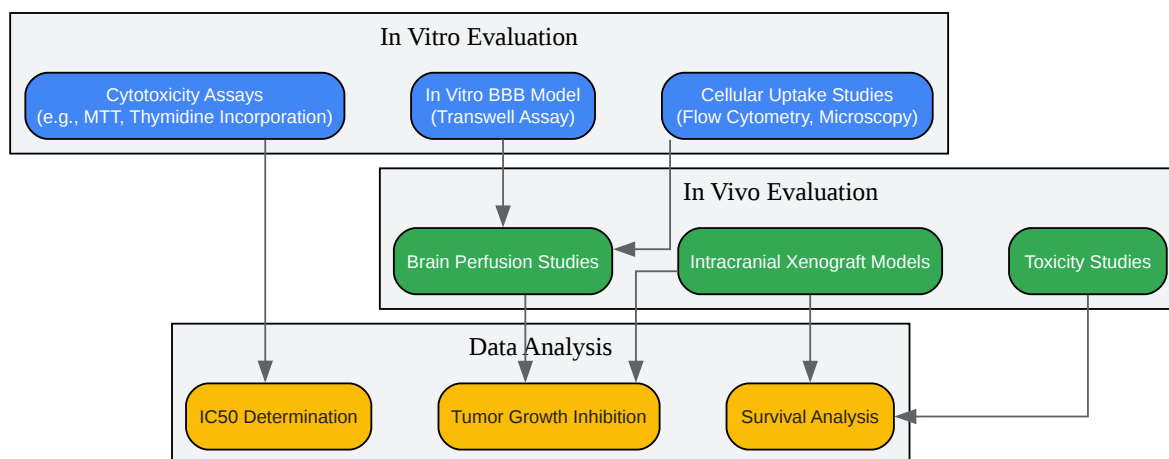
In vivo studies in animal models have shown that **ANG1005** can effectively cross the BBB and inhibit tumor growth.

Experimental Protocol: In Vivo Xenograft Model[\[10\]](#)

- Implant human tumor cells (e.g., U-87 MG or NCI-H460) intracranially in immunocompromised mice.
- Allow tumors to establish and reach a predetermined size.
- Administer **ANG1005** (e.g., 20 mg/kg) and a vehicle control intravenously or intraperitoneally.
- Monitor tumor growth over time using imaging techniques such as MRI.
- Assess overall survival of the animals in each treatment group.

## Experimental Workflows

The evaluation of **ANG1005** involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.



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Experimental workflow for the evaluation of **ANG1005**.

## Conclusion

**ANG1005** represents a significant advancement in the development of therapies for brain tumors. Its unique design, which combines the potent anticancer activity of paclitaxel with a peptide vector capable of crossing the BBB, addresses a major challenge in neuro-oncology. The data presented in this guide highlight the promising preclinical efficacy of **ANG1005** and provide a foundation for its continued investigation in clinical settings.[8][11] Further research into its long-term safety and efficacy in diverse patient populations is warranted.

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